molecular formula C15H19N3O B2744862 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide CAS No. 1797958-69-0

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide

Cat. No. B2744862
M. Wt: 257.337
InChI Key: WORGUKPTCUDTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide, also known as PP-1, is a potent and selective inhibitor of Src family kinases. It has been extensively studied for its potential applications in cancer research and drug development.

Scientific Research Applications

Synthesis of Polysubstituted Pyrroles and Pyridines

N-Propargylic beta-enaminones serve as common intermediates for synthesizing polysubstituted pyrroles and pyridines, achieving high yields in reactions facilitated by specific catalysts and solvents. This method emphasizes the compound's utility in generating diverse heterocyclic structures with potential applications in material science and pharmaceuticals (Cacchi, Fabrizi, & Filisti, 2008).

Cellular Uptake and Biological Activity Enhancement

Modifications to the hairpin structure of Pyrrole–imidazole (Py–Im) polyamides, which share a chemical resemblance to the query compound, significantly enhance cellular uptake and biological activity. These modifications have shown potential in improving the delivery and efficacy of these compounds as molecular probes or therapeutic agents, underscoring the importance of structural manipulation for biomedical applications (Meier, Montgomery, & Dervan, 2012).

Direct Polycondensation for Polyamide Synthesis

The direct polycondensation of 2-(4-nitro-1,3-dioxoisoindolin-2-yl) succinic acid with various aromatic diamines, related to the compound , produces optically active polyamides with potential applications in high-performance materials. These materials are characterized by good solubility in polar organic solvents and stability, indicating their utility in advanced material science (Faghihi, Absalar, & Hajibeygi, 2010).

N-Pyridylation of Heteroarenes

N-Pyridylation using N-propargyl enaminones, related to the target compound, showcases a metal-free procedure to generate polysubstituted pyridines under mild conditions. This reaction underscores the versatility of using such compounds as equivalents of pyridine scaffolds in synthesizing complex nitrogen-containing heterocycles, crucial in drug discovery and organic synthesis (Cheng, Weng, Yang, & Cui, 2015).

properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-2-3-7-14(19)16-10-5-11-18-12-8-13-6-4-9-17-15(13)18/h2,4,6,8-9,12H,1,3,5,7,10-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORGUKPTCUDTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCCCN1C=CC2=C1N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.